LASSBio-1366
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Overview
Description
LASSBio-1366 is an adenosine A2a receptor agonist. It acts by attenuating the progression of monocrotaline-induced pulmonary hypertension.
Scientific Research Applications
Pulmonary Hypertension Treatment
LASSBio-1366 has been studied for its therapeutic effects on pulmonary hypertension in rats. A study by Alencar et al. (2013) found that LASSBio-1366 effectively attenuated symptoms like right ventricular hypertrophy and endothelial dysfunction in pulmonary artery rings. This compound activated adenosine A2A receptors, which resulted in reduced pulmonary vascular resistance and remodeling, showcasing its potential as a treatment for pulmonary hypertension.
Crystal Morphology Study
Another aspect of LASSBio-1366 is its structural analysis in different physical states. Costa et al. (2015) conducted a study to understand the evolution of structural features of this compound from fluids to the solid phase. This research is significant for drug development, providing insights into the compound's conformation in various states and its potential pharmaceutical applications.
Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio)
LASSBio, where LASSBio-1366 was developed, has been instrumental in researching new molecules with potential drug applications. According to Ferreira (2014), LASSBio's contributions have been pivotal in Brazilian medicinal chemistry, with a focus on developing innovative compounds like LASSBio-1366.
Anti-inflammatory and Antinociceptive Properties
LASSBio-1366 is part of a series of compounds studied for their anti-inflammatory and analgesic properties. A study by Cordeiro et al. (2016) highlighted the potential of LASSBio-1366 and its analogs in reducing inflammatory responses, showcasing their significance in developing new anti-inflammatory drugs.
properties
CAS RN |
1396397-03-7 |
---|---|
Product Name |
LASSBio-1366 |
Molecular Formula |
C19H22N2O5 |
Molecular Weight |
358.39 |
IUPAC Name |
(E)-N'-(3,4-Dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide |
InChI |
InChI=1S/C19H22N2O5/c1-21(19(22)14-7-9-16(24-3)18(11-14)26-5)20-12-13-6-8-15(23-2)17(10-13)25-4/h6-12H,1-5H3/b20-12+ |
InChI Key |
RJGXXNTZSGVLHQ-UDWIEESQSA-N |
SMILES |
O=C(N(C)/N=C/C1=CC=C(OC)C(OC)=C1)C2=CC=C(OC)C(OC)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LASSBio-1366; LASSBio 1366; LASSBio1366; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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